tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Bicyclic Core: The core structure is formed through a series of cyclization reactions.
Introduction of Functional Groups: Amino and fluoro groups are introduced using specific reagents under controlled conditions.
Protection and Deprotection Steps: tert-Butyl groups are used to protect reactive sites during intermediate steps and are later removed.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the removal of oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under specific conditions.
Common reagents include acids, bases, and solvents like dichloromethane. Major products depend on the reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other azabicyclo compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,3R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical properties and biological activities. The presence of the fluoro group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3/t7-,8-,9+,10-/m0/s1 |
InChI Key |
WAGXKXDDIIXGOM-QEYWKRMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)N)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.